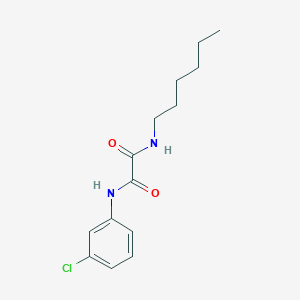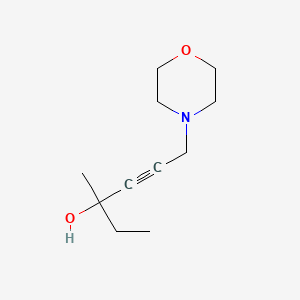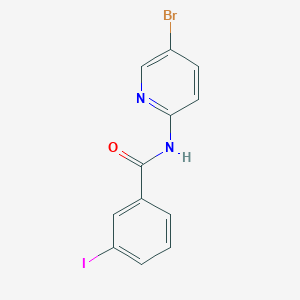
N-(3-chlorophenyl)-N'-hexylethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-CHLOROPHENYL)-N-HEXYLETHANEDIAMIDE typically involves the reaction of 3-chlorophenylamine with hexylamine in the presence of a coupling agent such as carbodiimide. The reaction is carried out under mild conditions, usually at room temperature, to form the desired product. The reaction can be represented as follows:
3-chlorophenylamine+hexylaminecarbodiimideN’-(3-CHLOROPHENYL)-N-HEXYLETHANEDIAMIDE
Industrial Production Methods
In an industrial setting, the production of N’-(3-CHLOROPHENYL)-N-HEXYLETHANEDIAMIDE may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
N’-(3-CHLOROPHENYL)-N-HEXYLETHANEDIAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) and amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of corresponding oxides and chlorinated by-products.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N’-(3-CHLOROPHENYL)-N-HEXYLETHANEDIAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-(3-CHLOROPHENYL)-N-HEXYLETHANEDIAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorophenethyl)-4-nitrobenzamide
- 2-chloro-N-(3-chlorophenyl)nicotinamide
- N-{[(3-chlorophenyl)]-4-(dibenzo[b,f][1,4]thiazepin-11-yl)}piperazine-1-carboxamide
Uniqueness
N’-(3-CHLOROPHENYL)-N-HEXYLETHANEDIAMIDE is unique due to its specific combination of a hexyl chain and a 3-chlorophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H19ClN2O2 |
|---|---|
Molecular Weight |
282.76 g/mol |
IUPAC Name |
N'-(3-chlorophenyl)-N-hexyloxamide |
InChI |
InChI=1S/C14H19ClN2O2/c1-2-3-4-5-9-16-13(18)14(19)17-12-8-6-7-11(15)10-12/h6-8,10H,2-5,9H2,1H3,(H,16,18)(H,17,19) |
InChI Key |
MIZCQWNYNCNLSK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC(=O)C(=O)NC1=CC(=CC=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2Z)-3-ethyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxylic acid](/img/structure/B11102162.png)
![[4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-6-yl](pyrrolidin-1-yl)methanone](/img/structure/B11102164.png)
![4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl propanoate](/img/structure/B11102165.png)

![1,8-Bis[4-nitro-2-(diphenylphosphoryl)phenoxy]-3,6-dioxaoctane](/img/structure/B11102180.png)

![2-{[(4-{[(2,6-Dimethoxyphenyl)carbonyl]amino}phenyl)carbonyl]amino}benzoic acid](/img/structure/B11102195.png)
![3-[((E)-2-{2-[(4-Chlorobenzoyl)amino]acetyl}hydrazono)methyl]phenyl 3-bromobenzoate](/img/structure/B11102204.png)
![4-Amino-N'-[(E)-[2-(benzyloxy)-5-bromophenyl]methylidene]-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B11102210.png)
![(4Z)-4-{[(2,4-dichlorophenyl)amino]methylidene}-2-(4-nitrophenyl)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11102217.png)
![(4E,4'Z,4''E)-2,2',2''-benzene-1,3,5-triyltris[4-(naphthalen-1-ylmethylidene)-1,3-oxazol-5(4H)-one]](/img/structure/B11102220.png)
![N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-2-phenylacetohydrazide](/img/structure/B11102226.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(1-methyl-4-nitro-1H-pyrazol-3-yl)carbonyl]-4-(morpholin-4-ylmethyl)-1H-1,2,3-triazole-5-carbohydrazide](/img/structure/B11102240.png)
![2-[(Z)-(2-{4-[(3-bromophenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-4-nitrophenol](/img/structure/B11102247.png)
